7-methyl-2,3-dihydro-1H-indene-4-carbaldehyde
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Overview
Description
7-methyl-2,3-dihydro-1H-indene-4-carbaldehyde is an organic compound with a unique structure that includes an indene ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-methyl-2,3-dihydro-1H-indene-4-carbaldehyde typically involves the hydrogenation of o-xylene and ethylene to form the intermediate 2,3-dihydro-4,7-dimethyl-1H-indene, followed by dehydrogenation to yield the target compound . The reaction conditions often require acidic catalysts and controlled temperatures to ensure the desired product is obtained.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to maximize yield and efficiency. The use of advanced catalytic systems and process optimization techniques is crucial in industrial settings.
Chemical Reactions Analysis
Types of Reactions
7-methyl-2,3-dihydro-1H-indene-4-carbaldehyde can undergo various chemical reactions, including:
Oxidation: This reaction can convert the aldehyde group to a carboxylic acid.
Reduction: The aldehyde group can be reduced to an alcohol.
Substitution: Electrophilic substitution reactions can occur on the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Friedel-Crafts acylation or alkylation reactions can be performed using aluminum chloride (AlCl₃) as a catalyst.
Major Products
Oxidation: 7-methyl-2,3-dihydro-1H-indene-4-carboxylic acid.
Reduction: 7-methyl-2,3-dihydro-1H-indene-4-methanol.
Substitution: Various substituted indene derivatives depending on the substituent introduced.
Scientific Research Applications
7-methyl-2,3-dihydro-1H-indene-4-carbaldehyde has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of pharmacologically active compounds.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which 7-methyl-2,3-dihydro-1H-indene-4-carbaldehyde exerts its effects depends on its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, potentially altering their function. The indene ring system may also interact with hydrophobic pockets in enzymes or receptors, influencing their activity.
Comparison with Similar Compounds
Similar Compounds
2,3-dihydro-1H-indene-4-carbaldehyde: Lacks the methyl group at the 7-position.
4,7-dimethyl-2,3-dihydro-1H-indene: Lacks the aldehyde group.
1H-indene-3-carbaldehyde: Has a different substitution pattern on the indene ring.
Uniqueness
7-methyl-2,3-dihydro-1H-indene-4-carbaldehyde is unique due to the presence of both the methyl group and the aldehyde group, which can influence its reactivity and interactions with other molecules. This combination of functional groups makes it a versatile compound for various synthetic and research applications.
Properties
CAS No. |
1888806-23-2 |
---|---|
Molecular Formula |
C11H12O |
Molecular Weight |
160.2 |
Purity |
95 |
Origin of Product |
United States |
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